Cas no 867163-52-8 (N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide)

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide structure
867163-52-8 structure
Nombre del producto:N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
Número CAS:867163-52-8
MF:C26H21ClN4O
Megavatios:440.924144506454
CID:2157616
PubChem ID:53629057

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide Propiedades químicas y físicas

Nombre e identificación

    • N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
    • N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methyle necyclobutanecarboxamide
    • Cyclobutanecarboxamide, N-[(3-chloropyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylene- (9CI)
    • N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide (ACI)
    • AKOS037649889
    • 3-Methylenecyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-(2-phenyl-quinolin-7-yl)-methyl]-amide
    • N-[(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]-3 methylenecyclobutanecarboxamide
    • N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide
    • FINPDKQWUZMKLI-UHFFFAOYSA-N
    • N-[(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]-3-methylenecyclobutanecarboxamide
    • N-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methyl]-3-methylidenecyclobutane-1-carboxamide
    • DTXSID501122654
    • CS-13836
    • DB-243756
    • 867163-52-8
    • CS-M1237
    • SCHEMBL397153
    • Renchi: 1S/C26H21ClN4O/c1-16-13-20(14-16)26(32)31-23(24-25(27)29-12-11-28-24)19-8-7-18-9-10-21(30-22(18)15-19)17-5-3-2-4-6-17/h2-12,15,20,23H,1,13-14H2,(H,31,32)
    • Clave inchi: FINPDKQWUZMKLI-UHFFFAOYSA-N
    • Sonrisas: O=C(C1CC(=C)C1)NC(C1C(Cl)=NC=CN=1)C1C=C2C(C=CC(C3C=CC=CC=3)=N2)=CC=1

Atributos calculados

  • Calidad precisa: 440.1403890g/mol
  • Masa isotópica única: 440.1403890g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 32
  • Cuenta de enlace giratorio: 6
  • Complejidad: 673
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.2
  • Superficie del Polo topológico: 67.8Ų

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM332713-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 95%+
100mg
$1980 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057489-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 98%
100mg
¥19305.00 2024-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N17440-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 98%
100mg
¥26812.0 2022-04-27
Chemenu
CM332713-100mg
N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide
867163-52-8 95%+
100mg
$3218 2021-08-18

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
2.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
2.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
4.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
1.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
3.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
3.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide Raw materials

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide Preparation Products

Artículos recomendados

Proveedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Ganmiao New material Technology Co., LTD
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd